4-methoxy-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N-dipropyl-1,3,5-triazin-2-amine
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Overview
Description
4-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 4-nitrobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation of 4-nitrobenzaldehyde with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzaldehyde derivatives.
Scientific Research Applications
4-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: A simpler compound with a nitro group para-substituted to an aldehyde.
Triazine Derivatives: Compounds containing the triazine ring structure, which can have various substituents.
Uniqueness
4-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the combination of the nitrobenzaldehyde and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23N7O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-methoxy-4-N-[(E)-(4-nitrophenyl)methylideneamino]-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H23N7O3/c1-4-10-23(11-5-2)16-19-15(20-17(21-16)27-3)22-18-12-13-6-8-14(9-7-13)24(25)26/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20,21,22)/b18-12+ |
InChI Key |
IXAUNYJNPZKPEX-LDADJPATSA-N |
Isomeric SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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